N-Hexadecanoyl-phenylalaninemonosodiumsalt
Overview
Description
N-Hexadecanoyl-phenylalaninemonosodiumsalt, also known as Lipid-Pep, is a synthetic peptide that is commonly used in scientific research. This molecule is a combination of a fatty acid and an amino acid, which makes it a unique compound with a variety of potential applications. In
Scientific Research Applications
N-Hexadecanoyl-phenylalaninemonosodiumsalt has a variety of potential applications in scientific research. One of the most promising areas of research is in the field of drug delivery. This compound has been shown to enhance the delivery of drugs to specific cells and tissues, which could lead to more effective treatments for a variety of diseases. Additionally, this compound has been used in the development of vaccines, as it can enhance the immune response to antigens.
Mechanism of Action
N-Hexadecanoyl-phenylalaninemonosodiumsalt works by binding to cell membranes and facilitating the uptake of molecules into cells. The fatty acid portion of this compound allows it to interact with the hydrophobic regions of cell membranes, while the amino acid portion can interact with specific receptors on the cell surface. This interaction can lead to the internalization of this compound and the molecules it is carrying.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to enhancing drug delivery and immune response, this compound can also modulate cellular signaling pathways and gene expression. Specifically, this compound has been shown to activate the NF-κB signaling pathway, which is involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-Hexadecanoyl-phenylalaninemonosodiumsalt in lab experiments is its ability to enhance the delivery of molecules to specific cells and tissues. This can lead to more accurate and effective experiments. However, this compound can also have non-specific effects on cells and tissues, which can complicate the interpretation of results. Additionally, this compound can be expensive to synthesize, which may limit its use in some experiments.
Future Directions
There are a variety of future directions for research involving N-Hexadecanoyl-phenylalaninemonosodiumsalt. One area of interest is in the development of targeted drug delivery systems for cancer treatment. This compound could be used to deliver chemotherapy drugs specifically to cancer cells, reducing the side effects of treatment. Additionally, this compound could be used to develop new vaccines for infectious diseases. Finally, further research is needed to understand the full range of biochemical and physiological effects of this compound, which could lead to new therapeutic applications.
properties
IUPAC Name |
sodium;(2S)-2-(hexadecanoylamino)-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)26-23(25(28)29)21-22-18-15-14-16-19-22;/h14-16,18-19,23H,2-13,17,20-21H2,1H3,(H,26,27)(H,28,29);/q;+1/p-1/t23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFAHHCXKMAZAB-BQAIUKQQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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